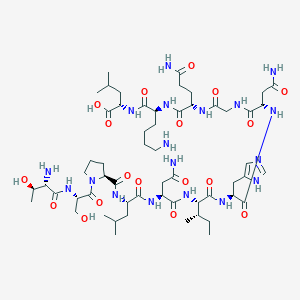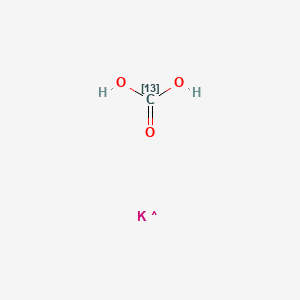
2-Cyanopyridine-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanopyridine-D4 is a deuterated derivative of 2-cyanopyridine, where four hydrogen atoms are replaced by deuterium. This compound is of significant interest in various fields of scientific research due to its unique properties and potential applications. The presence of deuterium atoms can influence the chemical and physical behavior of the compound, making it valuable for studies in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-cyanopyridine-D4 typically involves the deuteration of 2-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 2-cyanopyridine with deuterated water (D2O) in the presence of a catalyst can lead to the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterated solvents and catalysts. The process needs to be optimized to ensure high yield and purity of the deuterated product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the deuteration process and confirm the structure of the final product .
化学反応の分析
Types of Reactions: 2-Cyanopyridine-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives
科学的研究の応用
2-Cyanopyridine-D4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings .
作用機序
The mechanism of action of 2-cyanopyridine-D4 involves its interaction with specific molecular targets. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, making it a valuable tool in biochemical studies. Additionally, the deuterium atoms can influence the metabolic stability and distribution of the compound in biological systems .
類似化合物との比較
2-Cyanopyridine: The non-deuterated parent compound.
4-Cyanopyridine: A structural isomer with the nitrile group at the 4-position.
2-Cyanophenyl: A compound with a similar nitrile group but different aromatic ring structure.
Uniqueness: 2-Cyanopyridine-D4 is unique due to the presence of deuterium atoms, which can alter its chemical reactivity and physical properties. This makes it particularly useful in studies where isotopic labeling is required to trace reaction pathways or investigate metabolic processes. The deuterium atoms also enhance the compound’s stability, making it a valuable tool in various scientific applications .
特性
分子式 |
C6H4N2 |
|---|---|
分子量 |
108.13 g/mol |
IUPAC名 |
3,4,5,6-tetradeuteriopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H/i1D,2D,3D,4D |
InChIキー |
FFNVQNRYTPFDDP-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])C#N)[2H])[2H] |
正規SMILES |
C1=CC=NC(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)


![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)


